molecular formula C12H12N2 B038779 4,5-Dimethyl-2-phenylpyrimidine CAS No. 111921-74-5

4,5-Dimethyl-2-phenylpyrimidine

Cat. No. B038779
CAS RN: 111921-74-5
M. Wt: 184.24 g/mol
InChI Key: IRMKFYLMLNITBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-2-phenylpyrimidine is a heterocyclic organic compound with the chemical formula C12H12N2. It is a pyrimidine derivative that has been found to have various applications in scientific research.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-phenylpyrimidine is not well understood. However, it has been suggested that it may act as a DNA intercalator, binding to the DNA molecule and altering its structure. This can lead to changes in gene expression and cell function.
Biochemical and Physiological Effects:
4,5-Dimethyl-2-phenylpyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 4,5-Dimethyl-2-phenylpyrimidine is its ease of synthesis. It can be synthesized using simple and readily available starting materials. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the research on 4,5-Dimethyl-2-phenylpyrimidine. One area of interest is the development of new pyrimidine-based fluorescent dyes for bioimaging and cell labeling studies. Another area of interest is the investigation of its potential as an anticancer agent, with a focus on understanding its mechanism of action and optimizing its efficacy. Additionally, further research is needed to explore its antioxidant properties and potential therapeutic applications in oxidative stress-related diseases.
Conclusion:
In conclusion, 4,5-Dimethyl-2-phenylpyrimidine is a pyrimidine derivative that has various applications in scientific research. Its ease of synthesis and potential therapeutic properties make it an interesting compound for further investigation. However, more research is needed to fully understand its mechanism of action and optimize its efficacy for various applications.

Synthesis Methods

The synthesis of 4,5-Dimethyl-2-phenylpyrimidine involves the reaction between 2-amino-4,5-dimethylpyrimidine and benzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization.

Scientific Research Applications

4,5-Dimethyl-2-phenylpyrimidine has been found to have various applications in scientific research. It has been used as a building block for the synthesis of other compounds, such as pyrimidine-based fluorescent dyes. These dyes have been used in bioimaging and cell labeling studies.

properties

CAS RN

111921-74-5

Product Name

4,5-Dimethyl-2-phenylpyrimidine

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4,5-dimethyl-2-phenylpyrimidine

InChI

InChI=1S/C12H12N2/c1-9-8-13-12(14-10(9)2)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

IRMKFYLMLNITBW-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1C)C2=CC=CC=C2

Canonical SMILES

CC1=CN=C(N=C1C)C2=CC=CC=C2

synonyms

Pyrimidine, 4,5-dimethyl-2-phenyl- (9CI)

Origin of Product

United States

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